![molecular formula C18H25N3O B5165554 6-ethyl-2-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one](/img/structure/B5165554.png)
6-ethyl-2-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-2-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one is a heterocyclic compound that features a quinoline core structure with various substituents, including an ethyl group, a methyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline core
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
Scientific Research Applications
6-ethyl-2-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-ethyl-2-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-methylpiperazin-1-ylmethyl derivatives: These compounds share the piperazine moiety and exhibit similar biological activities.
Quinoline derivatives: Compounds with a quinoline core structure, such as chloroquine and quinine, have been widely studied for their medicinal properties
Uniqueness
6-ethyl-2-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both the quinoline core and the piperazine moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-ethyl-2-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-4-14-5-6-17-15(11-14)18(22)16(13(2)19-17)12-21-9-7-20(3)8-10-21/h5-6,11H,4,7-10,12H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMHFQKICFZZHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCN(CC3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.